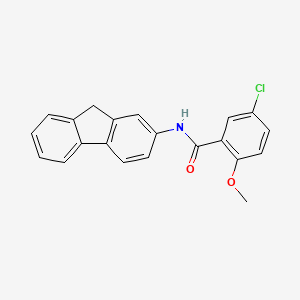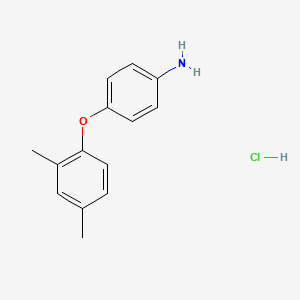![molecular formula C22H21FN4O4S B12473412 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12473412.png)
2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[N-(3-Fluorophenyl)methanesulfonamido]acetamido}-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a fluorophenyl group, a methanesulfonamido group, and a pyridinylmethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for research in medicinal chemistry and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[N-(3-fluorophenyl)methanesulfonamido]acetamido}-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Methanesulfonamido Intermediate: The reaction of 3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-(3-fluorophenyl)methanesulfonamide.
Acylation Reaction: The methanesulfonamido intermediate is then reacted with chloroacetyl chloride to form 2-[N-(3-fluorophenyl)methanesulfonamido]acetyl chloride.
Coupling with Benzamide: The acetyl chloride derivative is coupled with 3-aminomethylpyridine and benzamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[N-(3-fluorophenyl)methanesulfonamido]acetamido}-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be explored as a potential drug candidate for various therapeutic areas.
Biological Studies: It can be used in studies to understand the interaction of sulfonamides with biological targets.
Chemical Biology: The compound can serve as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{2-[N-(3-fluorophenyl)methanesulfonamido]acetamido}-N-(pyridin-3-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the fluorophenyl and methanesulfonamido groups suggests that it could form strong interactions with protein targets, possibly through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[N-(3-chloro-4-fluorophenyl)methanesulfonamido]acetamido}-N-[(furan-2-yl)methyl]benzamide
- 2-[N-(4-fluorophenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide
Uniqueness
Compared to similar compounds, 2-{2-[N-(3-fluorophenyl)methanesulfonamido]acetamido}-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of a fluorophenyl group with a methanesulfonamido group and a pyridinylmethyl group provides a distinct chemical profile that can be exploited for various applications.
Properties
Molecular Formula |
C22H21FN4O4S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[[2-(3-fluoro-N-methylsulfonylanilino)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H21FN4O4S/c1-32(30,31)27(18-8-4-7-17(23)12-18)15-21(28)26-20-10-3-2-9-19(20)22(29)25-14-16-6-5-11-24-13-16/h2-13H,14-15H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
WWOBNZIWUWDIEP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CN=CC=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12473336.png)

![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide](/img/structure/B12473353.png)
![tert-butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12473358.png)
![2-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12473363.png)
![2-[4-(4-tert-butylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12473368.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12473369.png)
![N-Ethyl-2-{3-methyl-4-oxo-2-[(Z)-o-tolylimino]-thiazolidin-5-yl}-acetamide](/img/structure/B12473379.png)

![1,8-Bis[2-(diphenylphosphoryl)methyl-phenoxy]-3,6-dioxaoctane](/img/structure/B12473388.png)
![N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12473402.png)
![2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide](/img/structure/B12473409.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12473426.png)

